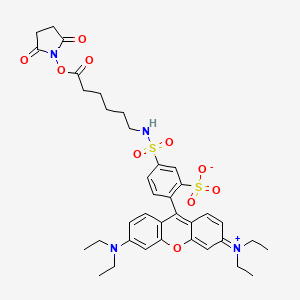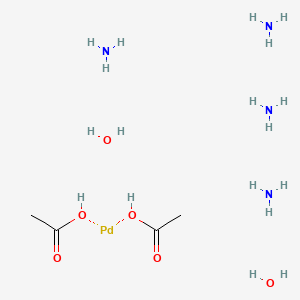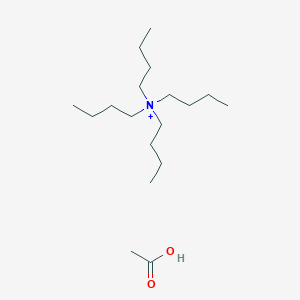
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is a potassium trifluoroborate salt. It is a versatile compound widely used in organic synthesis, particularly in cross-coupling reactions. The compound’s unique structure, which includes a bromine atom, a trifluoromethyl group, and a trifluoroborate group, makes it highly reactive and useful in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-(trifluoromethyl)pyridine with potassium trifluoroborate under suitable conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate primarily involves its role as a reagent in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the trifluoroborate group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate: Similar structure but with different positioning of the trifluoromethyl and trifluoroborate groups.
Potassium 2-fluoro-4-(trifluoromethyl)pyridine-3-trifluoroborate: Contains a fluorine atom instead of a bromine atom.
Uniqueness
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Eigenschaften
Molekularformel |
C6H2BBrF6KN |
|---|---|
Molekulargewicht |
331.89 g/mol |
IUPAC-Name |
potassium;[2-bromo-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H2BBrF6N.K/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
WGDRKFJAJWNHQI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CN=C1Br)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)













